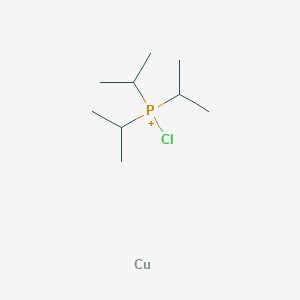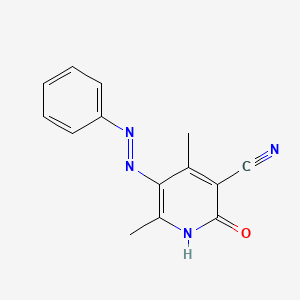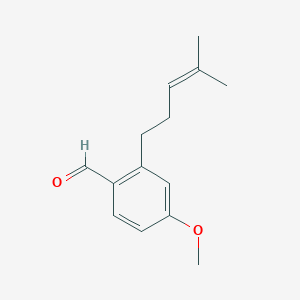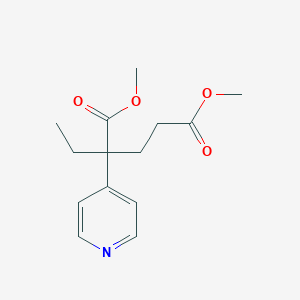
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide: is a synthetic compound known for its fluorescent properties. It is often used in biochemical and biophysical research due to its ability to label and track various biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with piperazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various piperazine derivatives.
Applications De Recherche Scientifique
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in the labeling and tracking of proteins, lipids, and other biomolecules in cellular studies.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide include:
16-NBD-160 Coenzyme A: A fluorescent analog used to label palmitoylation sites on proteins.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used as a fluorescent indicator for glucose uptake.
180 NBD PE (NBD-DSPE): A fluorescent lipid used to study membrane dynamics.
Uniqueness
What sets this compound apart is its specific structure, which allows it to be used in a wide range of applications, from chemical analysis to biological imaging. Its unique combination of a piperazine ring and a nitrobenzoxadiazole moiety provides distinct fluorescent properties that are highly valuable in research and industry.
Propriétés
Numéro CAS |
653572-00-0 |
|---|---|
Formule moléculaire |
C15H20N6O4 |
Poids moléculaire |
348.36 g/mol |
Nom IUPAC |
N-butyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H20N6O4/c1-2-3-6-16-15(22)20-9-7-19(8-10-20)11-4-5-12(21(23)24)14-13(11)17-25-18-14/h4-5H,2-3,6-10H2,1H3,(H,16,22) |
Clé InChI |
FQPVSRPXOMFMKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


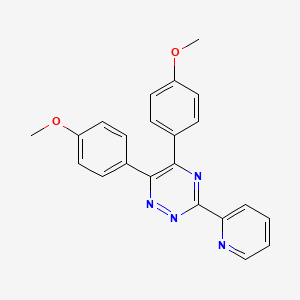
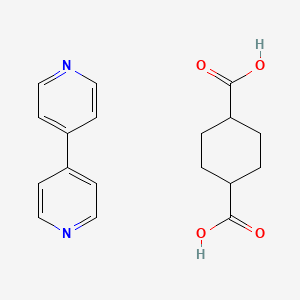
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
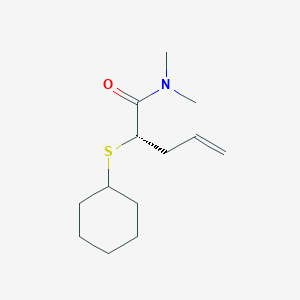
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)

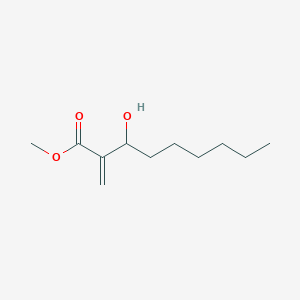
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
